molecular formula C19H22N2O5S B6548897 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide CAS No. 1105226-69-4

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide

Cat. No. B6548897
CAS RN: 1105226-69-4
M. Wt: 390.5 g/mol
InChI Key: MEAADYIGUUYXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide, also known as MESNA, is an organic compound used in various scientific research applications. It is a water-soluble compound with a molecular weight of 299.3 g/mol and a melting point of 74-76 °C. MESNA is an important tool in laboratory experiments due to its various biochemical and physiological effects.

Mechanism of Action

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide works by binding to the active site of an enzyme, preventing the enzyme from catalyzing a reaction. This binding can either be reversible or irreversible, depending on the specific enzyme. In the case of reversible binding, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can be removed from the enzyme by a competing substrate or inhibitor, allowing the enzyme to resume its catalytic activity. In the case of irreversible binding, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is permanently bound to the enzyme, preventing it from catalyzing any reaction.
Biochemical and Physiological Effects
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in cell signaling pathways, such as protein kinases. Finally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has several advantages in lab experiments. It is water-soluble, making it easy to use in aqueous solutions. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is not always effective in inhibiting enzymes, and it can also have toxic effects in high concentrations.

Future Directions

There are a number of potential future directions for the use of 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide in scientific research. For example, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used to study the effects of drugs on metabolic pathways, as well as their effects on cell signaling pathways. Additionally, it could be used to study the effects of drugs on specific enzymes, such as cytochrome P450 enzymes. Furthermore, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used to study the effects of drugs on inflammation and cancer. Finally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used in combination with other compounds to create new drugs with improved efficacy and safety.

Synthesis Methods

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can be synthesized by a two-step process. The first step involves the reaction of morpholine-4-sulfonic acid with 2-phenoxyethanol in the presence of a base catalyst to form 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide. The second step involves the reaction of the benzamide with a base catalyst to form the final product, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a protective group in peptide synthesis. It is also used in the study of enzyme-catalyzed reactions, such as the study of the effects of inhibitors on enzyme activity. Additionally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is used in the study of the pharmacological effects of drugs, as well as in the study of the metabolic pathways of drugs.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-19(20-10-13-26-17-4-2-1-3-5-17)16-6-8-18(9-7-16)27(23,24)21-11-14-25-15-12-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAADYIGUUYXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(2-phenoxyethyl)benzamide

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